

# Part 1: Compound Architecture & Physicochemical Properties

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## Compound of Interest

**Compound Name:** *H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl*  
**Cat. No.:** *B5153556*

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## Structural Analysis

The compound is a pentapeptide ethyl ester hydrochloride salt. Its design balances lipophilicity (for membrane permeability) with metabolic resistance.

Feature	Component	Function/Impact on Stability
N-Terminus	DL-Tyr	Primary recognition site for opioid receptors. DL-mix: L-Tyr is susceptible to Aminopeptidase N; D-Tyr confers resistance.
Position 2	DL-Ala	Critical spacer. DL-mix: D-Ala at this position (as seen in DADLE) prevents cleavage by dipeptidyl peptidase.
Backbone	Gly (Pos 3, 5)	Provides flexibility. Glycine is achiral, unaffected by stereochemical degradation rules.
Position 4	DL-Leu	Hydrophobic core. DL-mix: D-Leu prevents cleavage by endopeptidases (e.g., Enkephalinase).
C-Terminus	-OEt (Ethyl Ester)	Prodrug moiety. Increases LogP (lipophilicity) but introduces susceptibility to esterases.
Salt Form	.HCl	Ensures solubility and solid-state stability (acidic microenvironment prevents spontaneous hydrolysis).

## Stereochemical Heterogeneity

Because the synthesis uses racemic (DL) amino acids at three positions, the "compound" is a library of 8 distinct stereoisomers.

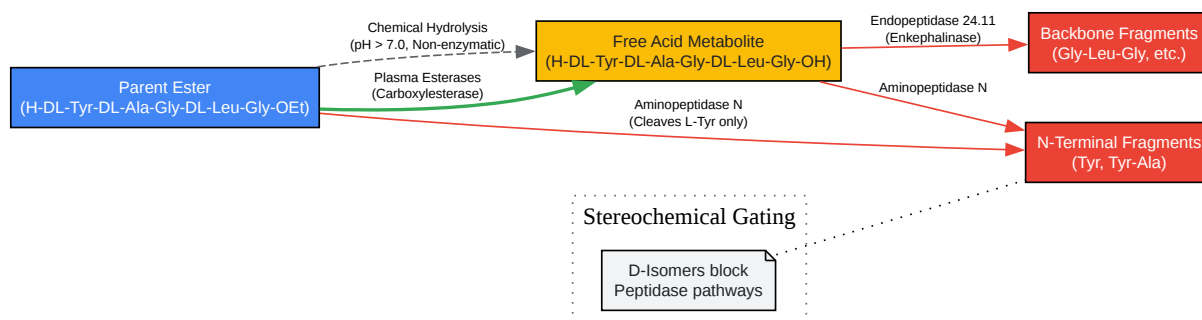
- Target Bioactive Isomer: Likely L-Tyr-D-Ala-Gly-L-Leu-Gly-OEt (analogous to stable enkephalins).
- Rapidly Degrading Isomer: L-Tyr-L-Ala-Gly-L-Leu-Gly-OEt (All-L natural form).
- Implication: Stability assays will show an initial "fast phase" drop (loss of All-L) followed by a "slow phase" (persistence of D-containing isomers).

## Part 2: Degradation Pathways & Logic

The degradation of this peptide ester occurs via two distinct, competing pathways: Chemical Hydrolysis and Enzymatic Cleavage.

### Pathway Visualization

The following diagram illustrates the concurrent degradation routes.



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Caption: Dual degradation pathways showing rapid ester hydrolysis to the free acid, followed by stereoselective peptidase cleavage.

## Part 3: Experimental Protocols

### Chemical Stability (pH-Dependent Hydrolysis)

Objective: Determine the spontaneous hydrolysis rate of the ethyl ester in the absence of enzymes. Buffers: pH 1.2 (SGF without enzymes), pH 7.4 (PBS), pH 9.0 (Borate).

Protocol:

- Stock Preparation: Dissolve 1 mg of **H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl** in 100  $\mu$ L DMSO (10 mg/mL).
- Incubation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 100  $\mu$ M.
- Sampling: At t = 0, 15, 30, 60, 120, 240 min, remove 100  $\mu$ L aliquots.
- Quenching: Immediately add 100  $\mu$ L ice-cold Acetonitrile + 1% Formic Acid to stop hydrolysis.
- Analysis: Analyze via HPLC-UV (214 nm) or LC-MS.
  - Expectation: Stable at pH 1.2. Slow hydrolysis at pH 7.4 ( hours). Rapid hydrolysis at pH 9.0.

## Biological Matrix Stability (Plasma & Microsomes)

Objective: Assess metabolic stability against esterases (Phase I) and peptidases. Matrix: Pooled Human Plasma (contains butyrylcholinesterase and carboxylesterases) or Rat Liver Microsomes.

Protocol:

- Preparation: Thaw plasma at 37°C. Adjust pH to 7.4 if necessary.
- Initiation: Spike peptide stock (from 3.1) into plasma to 10  $\mu$ M final conc. (Keep DMSO < 1%).
- Incubation: Shake gently at 37°C.
- Timepoints: 0, 5, 15, 30, 60, 120 min. Note: Ester hydrolysis in plasma is often very fast ( min).

- Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Vortex for 1 min.
- Centrifugation: 10,000 x g for 10 min at 4°C to pellet proteins.
- Supernatant Analysis: Inject supernatant into LC-MS/MS.

## Part 4: Analytical Methodologies

Due to the "DL" mixture, standard C18 chromatography may show split peaks or broad humps.

### LC-MS/MS Conditions

- Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Chiralpak (if isomer separation is required).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: MRM (Multiple Reaction Monitoring).
  - Parent (Ester):  
(Tyr immonium 136.1).
  - Metabolite (Acid):

### Data Interpretation (Kinetic Modeling)

Do not use a simple

vs

plot for the total mixture, as it will be non-linear.

Equation for DL-Mixture Decay:

Where:

- is the fraction of isomer  
(theoretically 0.125).
- is the degradation rate constant for isomer  
.

Simplified Bi-phasic Model:

- Fast Phase (  
): Represents isomers with L-amino acids at cleavage sites (susceptible).
- Slow Phase (  
): Represents isomers with D-amino acids (resistant).

## Part 5: Expected Results & Troubleshooting

Parameter	Expected Outcome	Troubleshooting
Plasma Half-life ( )	Ester: < 15 min (Rapid conversion to acid). Acid: > 60 min (Due to D-aa stability).	If ester vanishes at t=0, use inhibitors (BNPP or PMSF) during quenching to stop ex vivo degradation.
SGF Stability	High stability (> 4 hours).[2]	If degradation occurs, check for acid-catalyzed hydrolysis of the ester bond (rare at pH 1.2).
Isomer Separation	Multiple peaks on HPLC.	Do not integrate as one blob if possible. Track the disappearance of the specific "L-L-L" peak if identifiable.

## References

- Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. *Amino Acids*, 30(4), 351–367. [Link](#)
- Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. *Current Pharmaceutical Design*, 16(28), 3185–3203. [Link](#)
- Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. *Current Drug Metabolism*, 4(6), 461–485. [Link](#)
- Powell, M. F., et al. (1992). Peptide stability in drug development.[3] II. Effect of sequences, pH, and buffer species on the degradation of Leu-enkephalin and analogs. *Pharmaceutical Research*, 9(12). [Link](#)

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- [2. Tyr1-ψ\[\(Z\)CF=CH\]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/12345678/)
- [3. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
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